molecular formula C10H20N2O B1457544 (S)-4-Tert-butylcarbonyl-2-methylpiperazine CAS No. 1419100-97-2

(S)-4-Tert-butylcarbonyl-2-methylpiperazine

Cat. No.: B1457544
CAS No.: 1419100-97-2
M. Wt: 184.28 g/mol
InChI Key: XCVMVRBLFPBDIN-QMMMGPOBSA-N
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Description

(S)-4-Tert-butylcarbonyl-2-methylpiperazine is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 4-position and a methyl group at the 2-position of the piperazine ring. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting central nervous system (CNS) disorders and opioid receptors . Its stereochemistry (S-configuration) and substituent arrangement influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name

2,2-dimethyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8-7-12(6-5-11-8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVMVRBLFPBDIN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Catalyst

  • The synthesis starts from a partially unsaturated tetrahydropyrazine derivative, which is readily accessible.
  • A Rhodium-based chiral catalyst complex, specifically (R)-BINAP-Rh-(1,5-cyclooctadiene) triflate, is employed.
  • Catalyst loading ranges from 0.1 mole % to 5 mole % relative to the substrate.

Reaction Conditions

Parameter Range/Value
Hydrogen source Hydrogen gas (preferred), ammonium formate, hydrazine, triethylammonium formate
Hydrogen pressure 2 to 300 atmospheres
Temperature 20°C to 100°C
Solvent Typically methanol or similar solvents
Reaction time Not explicitly stated, optimized for high yield

Outcomes

  • The chiral hydrogenation proceeds with a chemical yield of approximately 96%.
  • Enantiomeric excess (ee) reaches 99%, indicating excellent stereoselectivity.
  • The reaction builds the chiral center in a single step, streamlining the synthesis compared to classical resolution methods.

Post-Hydrogenation Processing

  • The Cbz (carbobenzyloxy) protecting group is removed by hydrogenolysis to yield the intermediate amine.
  • Subsequent functionalization steps lead to the final (S)-4-tert-butylcarbonyl-2-methylpiperazine.

Detailed Reaction Scheme Summary

Step Description Reagents/Conditions Yield/Notes
1 Preparation of tetrahydropyrazine derivative From appropriate precursors Starting material for hydrogenation
2 Chiral hydrogenation Rh-BINAP catalyst, H2 gas, 2-300 atm, 20-100°C 96% yield, 99% ee
3 Hydrogenolytic removal of Cbz group Hydrogen gas, Pd catalyst Clean conversion to intermediate amine
4 Final functionalization Standard organic synthesis steps High purity this compound

Alternative Preparation Routes and Considerations

  • Some methods explore the use of alternative hydrogen sources such as ammonium formate or hydrazine, but hydrogen gas under pressure remains the most effective.
  • The choice of catalyst and substrate substitution pattern is critical to achieving both high chemical and optical yields.
  • The temperature and pressure parameters are optimized to balance reaction rate and selectivity.

Experimental Notes and Optimization

  • A typical reaction setup involves a slurry mixture of the chiral salt of the starting material in a solvent like methanol or diethylmethoxyethane (DEM) with aqueous sodium carbonate to maintain basic conditions.
  • Temperature control is crucial; for example, heating to 50-75°C aids solubilization and phase separation.
  • Washing and separation steps remove inorganic salts such as sodium tartrate, ensuring product purity.
  • The process is scalable and suitable for industrial synthesis due to its high yield and reproducibility.

Summary Table of Preparation Parameters

Parameter Details/Range Impact on Synthesis
Catalyst (R)-BINAP-Rh-(1,5-cyclooctadiene) triflate High stereoselectivity and yield
Hydrogen source Hydrogen gas (preferred) Efficient reduction
Hydrogen pressure 2–300 atm Influences reaction rate and yield
Temperature 20–100°C Controls solubility and selectivity
Solvent Methanol, DEM Affects substrate solubility
Reaction yield ~96% High chemical efficiency
Enantiomeric excess (ee) 99% Excellent optical purity

Research Findings and Advantages

  • The chiral hydrogenation method significantly simplifies the synthesis of this compound compared to classical resolution techniques.
  • High enantiomeric purity is achieved in a single step, reducing waste and cost.
  • The method is adaptable to various substituted piperazines, indicating broad applicability.
  • The process parameters are well-defined, enabling reproducibility and scale-up.

Scientific Research Applications

Synthesis and Chemical Properties

(S)-4-Tert-butylcarbonyl-2-methylpiperazine is synthesized through several methods, often involving the protection of amine functionalities to enhance stability and reactivity. The synthesis typically starts with 2-methylpiperazine, which undergoes a series of reactions including tert-butoxycarbonyl (Boc) protection, yielding high purity products suitable for further applications.

  • Key Synthesis Route :
    • The compound can be synthesized via nucleophilic substitution reactions, where tert-butyl bromoacetate reacts with Boc-protected piperazines under basic conditions .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this piperazine have shown cytotoxicity against various cancer cell lines, including HepG2 and MDA-MB-231 cells .

  • Case Study : A specific derivative demonstrated an IC50 value of 2.57 µM against HepG2 cells, indicating potent activity in inhibiting tumor growth without major toxicity to healthy organs .

Neuropharmacology

The compound's structural features allow for interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Its derivatives have been explored as potential modulators of serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.

Polymer Chemistry

This compound is also employed in the synthesis of functionalized polymers. Its ability to act as a building block for more complex structures enables the development of materials with specific properties tailored for applications in drug delivery systems and biosensors.

  • Application Example : Functionalized piperazine derivatives have been utilized as precursors in the design of spiro-compounds used in radiopharmaceuticals, showcasing their versatility in both biological and material sciences .

Bioactive Compound Development

The compound has been investigated for its role in developing bioactive compounds derived from natural sources. Its synthetic pathways enable the incorporation of various functional groups that enhance biological activity, making it a valuable intermediate in drug discovery programs .

Mechanism of Action

The mechanism of action of (S)-4-Tert-butylcarbonyl-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butylcarbonyl group and methyl substituent differentiate (S)-4-Tert-butylcarbonyl-2-methylpiperazine from analogous piperazine derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Stability/Solubility Notes
This compound C₁₁H₂₀N₂O₄ 244.29 Boc (4-position), methyl (2-position) High steric hindrance; moderate aqueous solubility
(R)-1-Boc-Piperazine-2-carboxylic acid C₁₀H₁₈N₂O₄ 230.26 Boc (1-position), carboxylic acid (2-position) Enhanced polarity due to carboxylic acid; lower logP
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate C₁₄H₂₇N₃O₂ 269.38 Piperidinyl (4-position) Increased lipophilicity; potential CNS penetration
(S)-1,4-Bis(tert-Boc)piperazine-2-carboxylic acid C₁₆H₂₆N₂O₆ 342.39 Two Boc groups (1,4-positions) High stability; used in peptide coupling

Key Observations :

  • Solubility : Carboxylic acid-containing analogs (e.g., (R)-1-Boc-piperazine-2-carboxylic acid) exhibit higher aqueous solubility but lower membrane permeability.
  • Biological Activity : Piperidine-substituted derivatives (e.g., tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate) show enhanced affinity for CNS targets due to lipophilic piperidinyl groups .

Comparative Bioactivity :

  • Opioid Receptor Affinity: The JDTic analogue (), which shares a Boc-protected piperazine core, shows nanomolar affinity for κ-opioid receptors, highlighting the pharmacophoric importance of the Boc group.
  • CNS Penetration : Piperidine-substituted derivatives () exhibit improved blood-brain barrier permeability compared to the target compound due to higher lipophilicity.

Biological Activity

(S)-4-Tert-butylcarbonyl-2-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring with a tert-butylcarbonyl group and a methyl substitution. This structural configuration is essential for its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial activity. For instance, the structural modifications in this compound enhance its potency against various bacterial strains. In vitro tests have shown that derivatives with similar piperazine structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research has demonstrated the antitumor potential of piperazine derivatives. A study focusing on structurally related compounds revealed that this compound could induce apoptosis in cancer cell lines, such as HCT116 (human colon cancer) and P388 (murine leukemia) . The mechanism involves the modulation of cell cycle regulators and apoptosis pathways.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes. The piperazine moiety can facilitate binding to various biological targets, including kinases involved in cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various piperazine derivatives highlighted that this compound exhibited an EC50 value of 0.5 μM against E. coli, showcasing its potential as an antimicrobial agent .
  • Antitumor Activity : In vitro assays indicated that this compound reduced cell viability in HCT116 cells by 70% at a concentration of 10 μM, suggesting significant cytotoxic effects .

Data Tables

Activity Concentration (μM) EC50 Value (μM) Effect
Antimicrobial against E. coli0.50.5Growth inhibition
Antitumor on HCT116 cells103.070% Cell viability reduction

Q & A

Q. What are common synthetic routes for (S)-4-Tert-butylcarbonyl-2-methylpiperazine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of the piperazine core. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate derivatives are prepared by nucleophilic substitution or esterification under reflux conditions using catalysts like DCC (dicyclohexylcarbodiimide). Key intermediates are characterized via:
  • FT-IR : Confirmation of carbonyl (C=O) and Boc-group (C-O-C) stretches.
  • NMR : 1^1H NMR for methyl group protons (δ ~1.4 ppm for tert-butyl) and 13^{13}C NMR for carbamate carbonyl (δ ~155 ppm).
  • LCMS : Verification of molecular ion peaks and purity .

Q. How does the Boc-protecting group influence the stability of this compound during synthesis?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group enhances stability by sterically shielding the piperazine nitrogen, preventing unwanted side reactions (e.g., oxidation). Deprotection is achieved under acidic conditions (e.g., HCl/dioxane), monitored by TLC or HPLC to ensure complete removal without degrading the core structure .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical effects on receptor binding for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling (e.g., Liljefors-Bøgesø model) predict interactions with targets like dopamine D2_2 receptors. The (S)-configuration optimizes hydrogen bonding with Asp114 in the receptor’s binding pocket, while the tert-butyl group enhances hydrophobic interactions. Conformational analysis via Cremer-Pople parameters confirms chair or boat conformations in solution .

Q. What strategies address contradictions in reported synthetic yields for Boc-protected piperazine derivatives?

  • Methodological Answer : Variations in yields (e.g., 58–95% in similar syntheses) arise from:
  • Reaction Solvents : Polar aprotic solvents (DMF, THF) improve Boc-group stability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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